Cas no 1189-09-9 (Methyl geranate)

メチルゲラネート(Methyl geranate)は、モノテルペンアルコールであるゲラニオールのメチルエステルであり、化学式C11H18O2で表される。天然由来の香気成分として知られ、フローラルでローズ様の甘い香りを有するため、香料産業において重要な中間体として利用される。高い揮発性と安定性を兼ね備え、化粧品や芳香剤の調合において優れた香味持続性を示す。また、低毒性であり生分解性が高いため、環境負荷の少ない原料として注目されている。有機合成反応における溶媒や可塑剤としての応用研究も進められている。

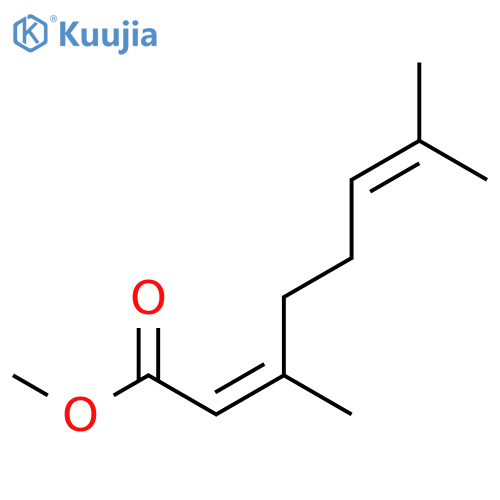

Methyl geranate structure

商品名:Methyl geranate

CAS番号:1189-09-9

MF:C11O2

メガワット:164.116502761841

CID:83474

Methyl geranate 化学的及び物理的性質

名前と識別子

-

- Methyl geranate

- Methyl (2E)-3,7-dimethyl-2,6-octadienoate

- (2E)-Methyl 3,7-Dimethylocta-2,6-dienoate

- (E)-3,7-dimethyl-2,6-octadienoic acid methyl ester

- E-Methylgeranate

- GERANIC ACID METHYL ESTER

- Geraniumsaeure-methylester

- methyl (2E)-3,7-dimethylocta-2,6-dienoate

- methyl (E)-geraniate

- Methyl 3,7-Dimethyl-2,6-octadienoate

- methyl 3,7-dimethyl-2E,6-octanedienoate

- METHYL GERANIAT

- Methyl geraniate

- Methyl geranoate

- Methyl trans-geranate

- methyl(e)-3,7

- methyl-E-geranate

- trans-geranic acid methyl ester

-

- MDL: MFCD00036571

- インチ: InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8+

- InChIKey: ACOBBFVLNKYODD-CSKARUKUSA-N

- ほほえんだ: CC(=CCC/C(=C/C(=O)OC)/C)C

計算された属性

- せいみつぶんしりょう: 182.13100

- どういたいしつりょう: 182.131

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 26.3A^2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 0.925

- ふってん: 70°C/4mm

- フラッシュポイント: 70°C/4mm

- 屈折率: 1.4690

- PSA: 26.30000

- LogP: 2.85210

- ようかいせい: 未確定

Methyl geranate セキュリティ情報

- TSCA:Yes

Methyl geranate 税関データ

- 税関コード:2916190090

- 税関データ:

中国税関コード:

2916190090概要:

2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Methyl geranate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19218-10g |

Methyl geranate, mixture of isomers, 94% |

1189-09-9 | 94% | 10g |

¥535.00 | 2023-02-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-269573-10 g |

Methyl geranate, mixture of isomers, |

1189-09-9 | ≥94% | 10g |

¥466.00 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS001198-1G |

Methyl geranate |

1189-09-9 | Aldrich | 1G |

¥935.97 | 2022-02-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19218-50g |

Methyl geranate, mixture of isomers, 94% |

1189-09-9 | 94% | 50g |

¥1865.00 | 2023-02-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-YG956-1g |

Methyl geranate |

1189-09-9 | 94% | 1g |

¥128.0 | 2022-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-YG956-5g |

Methyl geranate |

1189-09-9 | 94% | 5g |

¥383.0 | 2022-02-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-269573-10g |

Methyl geranate, mixture of isomers, |

1189-09-9 | ≥94% | 10g |

¥466.00 | 2023-09-05 | |

| A2B Chem LLC | AB76066-1g |

METHYL GERANATE |

1189-09-9 | ≥94% | 1g |

$79.00 | 2024-04-20 | |

| 1PlusChem | 1P003SGY-10g |

METHYL GERANATE |

1189-09-9 | ≥94% | 10g |

$176.00 | 2023-12-26 | |

| Ambeed | A364567-25g |

Methyl (E)-3,7-dimethylocta-2,6-dienoate |

1189-09-9 | 25g |

$171.0 | 2024-04-25 |

Methyl geranate 関連文献

-

Torsten Busch,Gerald Dr?ger,Eike Kunst,Hannah Benson,Florenz Sasse,Karsten Siems,Andreas Kirschning Org. Biomol. Chem. 2016 14 9040

-

Jeffrey D. Rudolf,Tyler A. Alsup,Baofu Xu,Zining Li Nat. Prod. Rep. 2021 38 905

-

Vladimir A. Barkhash,Marina P. Polovinka Russ. Chem. Rev. 1999 68 393

-

Eman M. Abd Elghani,Abeer M. El Sayed,Marwa M. Abdel-Aziz Emam,Abdulaziz M. Al-Mahallawi,Soad H. Tadros,Fathy M. Soliman,Fadia S. Youssef RSC Adv. 2023 13 1659

-

G. A. Howard,R. Stevens J. Chem. Soc. 1960 161

1189-09-9 (Methyl geranate) 関連製品

- 10485-70-8(2,6,10-Dodecatrienoicacid, 3,7,11-trimethyl-, methyl ester)

- 22104-69-4(2-Heptenoic acid,methyl ester)

- 1552-92-7(2-Cyclohexylidene-acetic Acid Ethyl Ester)

- 1903-23-7(ethyl 2-cycloheptylideneacetate)

- 27234-05-5(Octadecenoic acid,methyl ester)

- 7367-81-9(Methyl (E)-oct-2-enoate)

- 15677-00-6(Ethyl-3-methyl-2-hexenoate)

- 1903-22-6(Ethyl 2-cyclopentylideneacetate)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1189-09-9)Methyl geranate

清らかである:99%

はかる:25g

価格 ($):154.0